molecular formula C18H18IN3O3 B12027349 N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 769146-54-5

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12027349
CAS No.: 769146-54-5
M. Wt: 451.3 g/mol
InChI Key: TZLBCDIHEUUIBQ-SRZZPIQSSA-N
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Description

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxybenzylidene group, a hydrazino group, and an iodobenzamide moiety. Its molecular formula is C17H17IN3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethylphenyl)-2-(2-(2-methoxybenzylidene)hydrazino)-2-oxoacetamide
  • 2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
  • 2-(2-(4-Ethoxybenzylidene)hydrazino)-N-(2-methylphenyl)-2-oxoacetamide

Uniqueness

N-(2-(2-(4-Ethoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications.

Properties

CAS No.

769146-54-5

Molecular Formula

C18H18IN3O3

Molecular Weight

451.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C18H18IN3O3/c1-2-25-14-9-7-13(8-10-14)11-21-22-17(23)12-20-18(24)15-5-3-4-6-16(15)19/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

TZLBCDIHEUUIBQ-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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